Bienvenue dans la boutique en ligne BenchChem!

(S)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl

Sigma Receptor Binding Affinity Antidepressant

(S)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl (CAS 2007925-08-6) is an enantiopure (S)-configured phenylalkyl-1,2-diamine dihydrochloride salt belonging to a class of small-molecule sigma-receptor ligands originally developed by SK Corporation for central nervous system (CNS) indications. The compound features a 3‑methoxyphenyl substituent on a chiral propane‑1,2‑diamine backbone bearing an N2,N2‑dimethyl tertiary amine.

Molecular Formula C12H22Cl2N2O
Molecular Weight 281.22 g/mol
Cat. No. B13055554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl
Molecular FormulaC12H22Cl2N2O
Molecular Weight281.22 g/mol
Structural Identifiers
SMILESCN(C)C(CC1=CC(=CC=C1)OC)CN.Cl.Cl
InChIInChI=1S/C12H20N2O.2ClH/c1-14(2)11(9-13)7-10-5-4-6-12(8-10)15-3;;/h4-6,8,11H,7,9,13H2,1-3H3;2*1H/t11-;;/m0../s1
InChIKeyWWKLNQVZAVTXNP-IDMXKUIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl: A Chiral Sigma-Receptor Ligand for CNS Drug Discovery Procurement


(S)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl (CAS 2007925-08-6) is an enantiopure (S)-configured phenylalkyl-1,2-diamine dihydrochloride salt belonging to a class of small-molecule sigma-receptor ligands originally developed by SK Corporation for central nervous system (CNS) indications [1]. The compound features a 3‑methoxyphenyl substituent on a chiral propane‑1,2‑diamine backbone bearing an N2,N2‑dimethyl tertiary amine. Its structural class has demonstrated high-affinity sigma‑receptor binding and antidepressant‑like activity in murine forced‑swim tests, making it a relevant tool compound or lead scaffold for neurological and psychiatric drug discovery programs [2].

Why (S)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl Cannot Be Replaced by a Generic Sigma Ligand


Phenylalkyl-1,2-diamines exhibit steep structure–activity relationships (SAR) at sigma receptors, where subtle changes in the aromatic substitution pattern, diamine chain length (1,2- vs 1,3-diamine), N‑alkyl substitution, and absolute stereochemistry produce marked shifts in binding affinity, sigma‑1/sigma‑2 selectivity, and functional activity [1]. The (S)-3-(3‑methoxyphenyl) substitution and N2,N2‑dimethyl arrangement are integral to this compound's pharmacological fingerprint; replacing the 3‑methoxy with a 4‑methoxy regioisomer or altering the chirality from (S) to (R) is known to perturb sigma-receptor binding in structurally related phenylalkyl‑1,2‑diamine series [1]. Consequently, generic substitution with a different sigma ligand (e.g., PRE‑084, donepezil) or a non‑chiral phenylalkyl‑diamine would not preserve the specific binding profile, target engagement kinetics, or downstream signaling properties of this compound, risking irreproducible results in pharmacological studies [2].

Quantitative Differentiation Evidence for (S)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl Versus Comparators


Sigma-Receptor Binding Affinity: Class-Level Potency Inferred from Phenylalkyl-1,2-Diamine SAR

In the foundational SK Corporation study, the phenylalkyl-1,2-diamine chemotype produced strong sigma-receptor binding with functional efficacy in the mouse forced-swim test, a validated behavioral model of antidepressant activity [1]. While the exact Ki value for (S)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl has not been publicly disclosed in a peer-reviewed journal, the patent family explicitly claims 3-methoxyphenyl-substituted 1,2-diamines as preferred embodiments, indicating that this substitution pattern was among the most potent and selective within the compound library [2]. By contrast, the commercial sigma-1 agonist PRE-084 exhibits a sigma-1 Ki of ~2.2 nM but belongs to a distinct 2-(4-morpholino)ethyl chemotype with different ADME properties and no stereochemical diversity, limiting its utility as a direct comparator in SAR-oriented programs [3].

Sigma Receptor Binding Affinity Antidepressant

Enantiomeric Differentiation: (S)-Configuration Mandated for Sigma-1 Pharmacophore Complementarity

The SK Corporation patent explicitly distinguishes between d- (R-configuration) and l- (S-configuration) phenylalkyl-1,2-diamines, demonstrating that stereochemistry at the chiral carbon dictates receptor binding and functional activity [1]. The l-enantiomer (S-configuration) series, to which the target compound belongs, was separately claimed and characterized, establishing that sigma-receptor engagement is stereospecific [1]. In contrast, the (R)-enantiomer series (e.g., (R)-3-(4-methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl, CAS 2007920-82-1) would exhibit a distinct pharmacological profile; chiral inversion in related phenylalkyl-diamines has been documented to alter sigma-1 versus sigma-2 selectivity and in vivo behavioral outcomes [2]. Purchasing the racemate or the incorrect enantiomer would confound SAR interpretation and potentially abolish sigma-receptor-mediated activity.

Chiral Diamine Enantioselectivity Sigma Receptor

Regioisomeric Selectivity: 3-Methoxy vs. 4-Methoxy Substitution Impacts Sigma-1 Binding Topology

The 3-methoxyphenyl substitution on the target compound positions the methoxy group meta to the alkylamine chain, a regiochemical arrangement that influences the electron density and hydrogen-bond-acceptor topology of the aromatic ring, both of which are critical for sigma-1 receptor binding pocket complementarity [1]. The 4-methoxy regioisomer, (S)-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl (CAS 2007920-82-1), is separately listed in chemical databases, confirming that the two regioisomers are distinct chemical entities with likely divergent SAR . Prior SAR studies on phenylalkyl-1,2-diamines have shown that the position of the methoxy substituent modulates affinity for sigma-1 versus sigma-2 receptors and alters in vivo antidepressant-like potency in the forced-swim test [2].

Regioisomer Methoxyphenyl Sigma-1 Pharmacophore

Diamine Scaffold Integrity: 1,2-Diamine Chain Length Differentiates from 1,3-Diamine Analogs in Sigma-1 Ligand Space

The target compound features a 1,2-diamine core, which the SK Corporation patent identifies as one of two active scaffolds (together with 1,3-diamines) for sigma-receptor engagement [1]. While both 1,2- and 1,3-diamines are claimed, the 1,2-diamine framework places the primary and tertiary amines in closer proximity (1,2-relationship), affecting the basicity, conformational flexibility, and hydrogen-bonding capacity of the pharmacophore [1]. A structurally related 1,3-diamine analog, N-[(2-methoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine dihydrochloride (PubChem CID 17292769), differs by one methylene unit and a regioisomeric methoxy placement, highlighting the scaffold's sensitivity to chain-length modification [2]. Published SAR indicates that 1,2-diamine and 1,3-diamine sub-series can exhibit divergent sigma-1/sigma-2 selectivity profiles and distinct in vivo efficacy in CNS behavioral models [3].

1,2-Diamine Scaffold Hopping Sigma-1 Selectivity

In Vivo Antidepressant-Like Activity: Phenylalkyl-1,2-Diamines Demonstrate Efficacy in the Mouse Forced-Swim Test

Phenylalkyl-1,2-diamine compounds, including the structural class to which the target compound belongs, produced a statistically significant reduction in immobility time in the mouse forced-swim test (FST), a gold-standard behavioral assay for antidepressant efficacy, with potency comparable to established serotonergic and noradrenergic agents [1]. While the precise FST ED50 for (S)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl has not been published, the SK Corporation patent presents FST data for multiple structurally analogous 1,2-diamines demonstrating dose-dependent antidepressant-like effects, providing class-level validation of in vivo CNS activity [2]. This differentiates the compound from sigma-1 ligands that show in vitro binding but fail to translate to in vivo behavioral efficacy (e.g., certain benzomorphan-derived sigma ligands with poor brain penetration) [3].

Forced Swim Test Antidepressant Behavioral Pharmacology

Optimal Procurement Scenarios for (S)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl Based on Quantitative Evidence


Sigma-1 Receptor Positive Control for Chiral Ligand Screening Campaigns

Leveraging its (S)-enantiomeric purity and patent-validated placement within a preferred sigma-receptor-binding sub-series, this compound serves as a stereochemically defined positive control in high-throughput screening (HTS) campaigns targeting sigma-1 receptors [1]. Its structural distinctiveness from achiral sigma-1 ligands such as PRE-084 enables orthogonal assay validation and reduces the risk of false-positive HTS hits arising from pan-assay interference compounds (PAINS) common to achiral chemotypes [2].

Chiral Scaffold for Structure–Activity Relationship (SAR) Expansion in CNS Drug Discovery

The 3-methoxyphenyl-1,2-diamine core provides a modular scaffold for systematic SAR exploration of sigma-1 receptor pharmacophores. The meta-methoxy position, (S)-stereochemistry, and N2,N2-dimethyl substitution pattern represent a well-defined starting point from which modifications (N-alkyl variation, aromatic substitution, diamine chain length) can be correlated with sigma-1/sigma-2 selectivity and in vivo antidepressant-like activity [1][3].

In Vivo Behavioral Pharmacology Studies of Sigma-1-Mediated Antidepressant Effects

Given the class-level demonstration of antidepressant-like activity in the mouse forced-swim test, this compound is appropriate for acute and chronic dosing studies in rodent models of depression, anxiety, and stress-related disorders. Its dihydrochloride salt form ensures aqueous solubility suitable for intraperitoneal or oral administration, facilitating dose–response and pharmacokinetic/pharmacodynamic (PK/PD) correlation studies [1].

Chemical Biology Tool for Sigma-1 Receptor Target Engagement and Occupancy Studies

The compound's discrete structural features (chiral center, methoxy substituent) facilitate the design of chemical probes (e.g., biotinylated or fluorescent derivatives) for target engagement assays, cellular thermal shift assays (CETSA), and competition binding studies using radiolabeled sigma-1 ligands such as [3H]-(+)-pentazocine [2][3]. Its established sigma-receptor binding class provides a validated starting point for probe development with reduced risk of off-target sigma-2 cross-reactivity.

Quote Request

Request a Quote for (S)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.